molecular formula C12H15N3O2 B2421347 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926257-81-0

3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2421347
CAS No.: 926257-81-0
M. Wt: 233.271
InChI Key: GQDZSSODSXPNQY-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926257-81-0) is a high-value chemical scaffold based on the 1H-pyrazolo[3,4-b]pyridine core, a structure of significant interest in medicinal chemistry and drug discovery . This compound is characterized by its molecular formula of C 12 H 15 N 3 O 2 and a molecular weight of 233.27 g/mol . The structure features a tert-butyl group at the C3 position and a carboxylic acid functional group at the C5 position, which provides a versatile handle for further synthetic modification and derivatization, for instance, via amide coupling reactions . The 1H-pyrazolo[3,4-b]pyridine framework is a privileged structure in biomedical research due to its close resemblance to purine bases like adenine and guanine, allowing it to interact effectively with a wide range of biological targets . Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, highlighting the extensive exploration of this chemotype . Specifically, derivatives with substituents at the N1 and C3 positions, such as the methyl and tert-butyl groups found in this compound, are among the most common and well-studied patterns, facilitating optimal interaction with enzymatic binding sites . This scaffold is frequently investigated for its potential as a kinase inhibitor and has demonstrated relevance in developing therapeutics for areas such as oncology, inflammatory diseases, and central nervous system disorders . Researchers utilize this specific carboxylic acid-functionalized derivative as a key synthetic intermediate to generate a diverse array of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)9-8-5-7(11(16)17)6-13-10(8)15(4)14-9/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZSSODSXPNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C=C(C=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the reaction of a 1-substituted 3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and automated systems can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits diverse biological activities. Key areas of application include:

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes, which can be beneficial in treating various diseases. Derivatives of this compound have shown promising results in inhibiting enzymes linked to cancer and inflammatory pathways .
  • Receptor Modulation :
    • Its unique structure allows it to interact with various receptors, potentially influencing signal transduction pathways and gene expression. This makes it a candidate for further pharmacological exploration aimed at developing new therapeutic agents .
  • Anti-inflammatory and Anticancer Properties :
    • Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, warranting further investigation into its mechanisms of action and efficacy in clinical settings.

Synthetic Applications

The synthesis of 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. Common synthetic routes include:

  • Cyclization Reactions : Utilizing 1-substituted 3-methyl-1H-pyrazole with suitable pyridine derivatives under acidic conditions to form the desired compound.
  • Functionalization Techniques : Introducing diverse functional groups through strategic transformations enhances the compound's utility in further synthetic applications .

Industrial Production

For industrial production, methods such as continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The use of catalysts and automated systems streamlines the production process, making it more efficient and cost-effective.

Case Studies

Several studies have documented the applications of 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid:

  • Study on Enzyme Inhibition :
    • A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in cancer progression, suggesting potential therapeutic applications in oncology.
  • Research on Anti-inflammatory Effects :
    • Another research project explored the anti-inflammatory properties of the compound, showing significant inhibition of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Introduction

3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 926257-81-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of TBK1 (TANK-binding kinase 1), which plays a critical role in immune response and cancer progression. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 926257-81-0
  • SMILES : CC(C)(C)C1=NN(C2=C1C=C(C=N2)C(=O)O)C

TBK1 Inhibition

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, exhibit potent inhibitory activity against TBK1. In a study focusing on structure–activity relationships, a derivative compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating strong inhibition . This inhibition is significant as TBK1 is involved in the phosphorylation of interferon regulatory factors (IRF3/7), which are crucial for the expression of pro-inflammatory and antiviral genes.

Anticancer Properties

The compound also shows promise in anticancer applications. It has been reported to exhibit micromolar antiproliferative effects on various cancer cell lines, including A172 (glioblastoma), U87MG (glioblastoma), A375 (melanoma), A2058 (melanoma), and Panc0504 (pancreatic cancer) . The mechanism behind this activity may involve the modulation of pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazolo[3,4-b]pyridine scaffold can significantly impact biological activity. For instance:

CompoundTBK1 Inhibition IC50 (nM)Cancer Cell Line Response
15y0.2A172: Micromolar effect
15zTBDU87MG: TBD
15aTBDA375: TBD

The data suggests that specific substitutions at various positions on the pyrazolo ring can enhance or diminish biological activity.

Study on Immune Response Modulation

A study highlighted the role of TBK1 inhibitors in modulating immune responses. The administration of compounds similar to 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid led to reduced activation of downstream signaling pathways in THP-1 and RAW264.7 cells stimulated by inflammatory cytokines. This suggests potential therapeutic applications in autoimmune diseases and chronic inflammation .

Antiviral Activity

Another aspect of research has focused on the antiviral properties of pyrazolo derivatives. While specific data on 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is limited, related compounds have shown efficacy against various viruses, including HSV and VSV. The mechanisms involve interference with viral replication processes and host cell signaling pathways .

Q & A

Q. What are the standard synthetic routes for preparing 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its intermediates?

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation reactions. For example, similar compounds (e.g., 3-(4-chlorophenyl)-1-methyl derivatives) are synthesized by refluxing pyrazol-5-amine precursors with acrylate esters (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene using trifluoroacetic acid (TFA) as a catalyst . Key steps include:

  • Reagent selection : Use of tert-butyl groups may require protective strategies (e.g., Boc protection) to avoid undesired side reactions.
  • Characterization : Post-synthesis analysis via 1^1H NMR, 13^{13}C NMR, and IR spectroscopy confirms structural integrity. Melting points and UV spectra are also critical for purity assessment .

Q. How is the carboxylic acid functionality introduced into the pyrazolo[3,4-b]pyridine scaffold?

Carboxylic acid groups are often introduced via hydrolysis of ester precursors. For instance, methyl or ethyl esters (e.g., methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the free acid. Reaction conditions (temperature, solvent) must be optimized to prevent decomposition of the heterocyclic core .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during substitution on the pyrazolo[3,4-b]pyridine core?

Regioselective functionalization is influenced by electronic and steric factors. For example:

  • Directing groups : Electron-withdrawing substituents (e.g., nitro or carbonyl groups) can direct electrophilic attacks to specific positions.
  • Catalytic systems : Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) enable precise C–H functionalization. Evidence from related compounds (e.g., 6-amino-3-methyl derivatives) highlights the role of steric hindrance from tert-butyl groups in controlling reaction sites .

Q. How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Discrepancies in 1^1H NMR signals may arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibrium : Pyrazolo[3,4-b]pyridines can exhibit keto-enol tautomerism, altering chemical shifts.
  • X-ray crystallography : Single-crystal studies (e.g., tert-butyl piperidine carboxylates) provide unambiguous confirmation of molecular geometry and hydrogen bonding patterns, resolving ambiguities in solution-phase data .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

Molecular docking and density functional theory (DFT) are widely used. For pyrazolo[3,4-b]pyridines:

  • Docking studies : Assess binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. A study on similar derivatives demonstrated strong interactions with ATP-binding pockets, suggesting potential kinase inhibition .
  • DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic properties .

Q. How does the tert-butyl group influence the compound’s stability and solubility?

  • Steric protection : The bulky tert-butyl group enhances stability by shielding reactive sites (e.g., the carboxylic acid) from nucleophilic attack.
  • Solubility trade-offs : While tert-butyl groups improve lipid solubility, they may reduce aqueous solubility. Co-solvents (e.g., DMSO) or prodrug strategies (e.g., ester prodrugs) can mitigate this .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis.
  • Safety : Use PPE (gloves, goggles) due to acute toxicity risks. Consult safety data sheets for tert-butyl-containing analogs, which highlight hazards like skin corrosion and respiratory irritation .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test alternative catalysts (e.g., Lewis acids like ZnCl2_2) to improve efficiency.
  • Solvent optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) while maintaining reflux conditions .

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